Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid
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Overview
Description
Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a naphthalene group and a carboxylic acid group. The Boc group, or tert-butyloxycarbonyl group, is commonly used as a protecting group in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The naphthalene group can be introduced through various substitution reactions, often involving the use of naphthalene derivatives and appropriate catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Bases: Sodium hydroxide (NaOH), potassium tert-butoxide (t-BuOK)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, such as drug development and delivery.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The Boc group protects the amine functionality, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with biological targets, influencing various pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Boc-4-(phenyl)-piperidine-4-carboxylic acid: Similar structure but with a phenyl group instead of a naphthalene group.
Boc-4-(benzyl)-piperidine-4-carboxylic acid: Features a benzyl group in place of the naphthalene group.
Uniqueness
Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid is unique due to the presence of the naphthalene group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-2-ylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-12-10-21(11-13-22,18(23)24)17-9-8-15-6-4-5-7-16(15)14-17/h4-9,14H,10-13H2,1-3H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVVHXWOHCLKDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC3=CC=CC=C3C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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